2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid
Overview
Description
2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid is a useful research compound. Its molecular formula is C20H14ClNO3 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodecomposition Studies : Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, including compounds similar to 2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid, in aqueous solutions. They found that irradiation led to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself, demonstrating the potential of such compounds in environmental applications like water purification and degradation studies of chlorinated organic compounds (Crosby & Leitis, 1969).
Crystal Engineering : Oruganti et al. (2017) conducted a study on 2-Chloro-4-nitrobenzoic acid, a compound structurally related to this compound. They synthesized a series of molecular salts of this compound with pyridyl and benzoic acid derivatives using crystal engineering. Their research contributes to understanding the importance of halogen bonds in crystal structures, which is significant in the field of material science (Oruganti et al., 2017).
Synthesis of Functionalized Anthranilic Acids : Ng, Zhou, and Yu (2014) described a Rh(III) -catalyzed direct ortho-CH amidation/amination of benzoic acids, including compounds related to this compound. This method yields highly functionalized anthranilic acids, showcasing the compound's utility in organic synthesis and pharmaceutical applications (Ng, Zhou, & Yu, 2014).
Organic Salts Synthesis : Jin, Zhu, Wei, and Wang (2013) prepared eight crystalline organic salts derived from 4-phenylthiazol-2-amine and carboxylic acid derivatives, including those similar to this compound. These salts involve extensive noncovalent interactions, contributing to our understanding of crystal packing in organic chemistry (Jin, Zhu, Wei, & Wang, 2013).
Properties
IUPAC Name |
2-chloro-4-[(2-phenylbenzoyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO3/c21-18-12-14(10-11-17(18)20(24)25)22-19(23)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQFQYSMAXBVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.